molecular formula C25H31N3O5 B11396125 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11396125
M. Wt: 453.5 g/mol
InChI Key: UQTUVCWGQLQQKL-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a dipropoxyphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the phenoxy group: This can be achieved by reacting 2,3-dimethylphenol with an appropriate alkylating agent.

    Introduction of the dipropoxyphenyl group: This step involves the reaction of a suitable precursor with 3,4-dipropoxybenzene.

    Construction of the oxadiazole ring: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can be compared with other similar compounds, such as:

    2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: This compound has a similar phenoxy group but differs in the presence of a methylpropanoic acid moiety.

    4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate: This compound contains a similar phenoxy group but has different substituents and a carbohydrazonoyl group.

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C25H31N3O5/c1-6-13-30-21-12-11-19(15-22(21)31-14-7-2)23-24(28-33-27-23)26-25(29)18(5)32-20-10-8-9-16(3)17(20)4/h8-12,15,18H,6-7,13-14H2,1-5H3,(H,26,28,29)

InChI Key

UQTUVCWGQLQQKL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC(=C3C)C)OCCC

Origin of Product

United States

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